

NMR characterization of 1,1-dioxothiane-4-carboxylic acid derivatives

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Compound of Interest

Compound Name: 1,1-dioxothiane-4-carboxylic acid

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Application Notes & Protocols

Topic: NMR Characterization of **1,1-Dioxothiane-4-Carboxylic Acid Derivatives**

Introduction: The Structural Significance of Sulfone-Containing Heterocycles

The **1,1-dioxothiane-4-carboxylic acid** scaffold is a key pharmacophore in modern drug discovery. The six-membered saturated ring containing a sulfone group, known as a cyclic sulfone, offers a unique combination of properties. The sulfone moiety is a rigid, polar, and metabolically stable hydrogen bond acceptor, while the carboxylic acid provides a crucial anchor point for interacting with biological targets. These characteristics make derivatives of this core structure attractive for developing novel therapeutics.

Accurate and unambiguous structural characterization is paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for elucidating the precise molecular architecture of these compounds in solution.^{[1][2]} This guide provides a comprehensive overview of the principles, protocols, and data interpretation strategies for the complete NMR characterization of **1,1-dioxothiane-4-carboxylic acid** derivatives, intended for researchers and scientists in the field.

Part 1: Foundational NMR Characteristics

Understanding the influence of the key functional groups—the sulfone (SO_2) and the carboxylic acid (COOH)—on the NMR spectrum is fundamental to successful structure elucidation. The thiane dioxide ring typically adopts a chair conformation, similar to cyclohexane, which introduces conformational considerations for substituent placement (axial vs. equatorial).[3][4]

^1H NMR Spectroscopy: Key Proton Environments

The electron-withdrawing nature of the sulfone and carboxylic acid groups significantly influences the chemical shifts of nearby protons.[5][6][7][8]

- Carboxylic Acid Proton (H-OOC): This proton is highly deshielded and typically appears as a broad singlet in the δ 10-13 ppm range.[9][10][11] Its chemical shift is sensitive to concentration and solvent. A key validation step is to add a drop of deuterium oxide (D_2O) to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[9][12][13]
- Protons Alpha to the Sulfone Group (H-2, H-6): The two methylene groups adjacent to the SO_2 group are strongly deshielded. Their proton signals are expected to appear significantly downfield, typically in the δ 3.0-4.0 ppm range. Due to the chair conformation, the axial and equatorial protons on these carbons are chemically non-equivalent and will show distinct signals and coupling patterns.
- Proton at the Carboxyl-Substituted Carbon (H-4): The proton on the carbon bearing the carboxylic acid is also deshielded, though typically less than the protons at C-2/C-6. Its signal is often found in the δ 2.5-3.5 ppm range. The position of this proton (axial or equatorial) will dictate its coupling constants to the neighboring protons at C-3 and C-5.[14]
- Protons at C-3 and C-5: These methylene protons are generally found further upfield, typically in the δ 2.0-2.8 ppm range. They will exhibit complex splitting patterns due to coupling with protons at C-2, C-4, and C-6.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The chemical shifts in the ^{13}C NMR spectrum provide a map of the carbon environments.

- Carboxyl Carbon (C=O): This quaternary carbon is highly deshielded and appears in the δ 170-185 ppm region.[11][13]

- Carbons Alpha to the Sulfone Group (C-2, C-6): These carbons are significantly deshielded due to the direct attachment to the electronegative sulfone group, typically resonating in the δ 50-60 ppm range.[15]
- Carboxyl-Substituted Carbon (C-4): The carbon bearing the carboxylic acid will also be shifted downfield, generally appearing in the δ 35-45 ppm range.
- Carbons at C-3 and C-5: These carbons are the most shielded within the ring, with chemical shifts typically in the δ 25-35 ppm range.

Summary of Expected Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the parent **1,1-dioxothiane-4-carboxylic acid** structure. Substituents on the ring will, of course, alter these values.

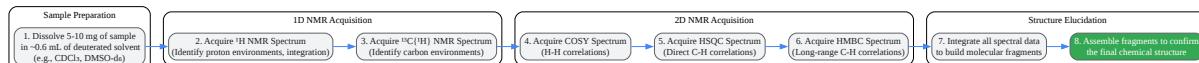
Position	Atom	Expected Chemical Shift (δ , ppm)	Notes
COOH	^1H	10.0 - 13.0	Broad singlet, exchangeable with D_2O . [9] [10] [11]
H-2, H-6	^1H	3.0 - 4.0	Deshielded by adjacent SO_2 group. Axial and equatorial protons are distinct. [5] [6]
H-4	^1H	2.5 - 3.5	Deshielded by COOH group.
H-3, H-5	^1H	2.0 - 2.8	Typically complex multiplets.
COOH	^{13}C	170 - 185	Carbonyl carbon. [11] [13]
C-2, C-6	^{13}C	50 - 60	Deshielded by SO_2 group. [15]
C-4	^{13}C	35 - 45	Deshielded by COOH group.
C-3, C-5	^{13}C	25 - 35	Most shielded ring carbons.

Part 2: Experimental Design & Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for complete structural assignment.[\[1\]](#)[\[16\]](#)[\[17\]](#)

Overall Workflow for Structure Elucidation

The following diagram outlines the logical flow of experiments and analysis for characterizing a novel derivative.



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Caption: Workflow for NMR-based structure elucidation.

Protocol 1: Sample Preparation

Objective: To prepare a high-quality NMR sample for analysis.

Materials:

- **1,1-dioxothiane-4-carboxylic acid derivative (5-10 mg)**
- High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄), 0.6 mL
- 5 mm NMR tube
- Pipette/syringe
- Vortex mixer

Procedure:

- Weigh 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize polar compounds and the acidic proton is usually well-resolved.
- Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

- Visually inspect the solution to ensure it is clear and free of particulate matter.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Expert Insight: For unambiguous identification of the carboxylic acid proton, acquire an initial ^1H NMR spectrum, then remove the sample, add one drop of D_2O , shake well, and re-acquire the spectrum. The disappearance of the broad signal in the δ 10-13 ppm range confirms its identity. [9][12]

Protocol 2: 1D and 2D NMR Data Acquisition

Objective: To acquire a standard set of NMR spectra for structural analysis on a modern NMR spectrometer (e.g., 400-600 MHz).

Procedure:

- Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and lineshape.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set a spectral width of approximately 16 ppm.
 - Acquire 8-16 scans for a typical sample concentration.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm).
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Use a standard proton-decoupled pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 220 ppm.
 - Acquire a sufficient number of scans to achieve good signal-to-noise (typically several hundred to several thousand, depending on concentration).

- Process and calibrate the spectrum to the solvent peak (e.g., CDCl_3 at δ 77.16 ppm).
- 2D COSY (Correlation Spectroscopy) Acquisition:
 - Use a standard gradient-enhanced COSY pulse program (e.g., `cosygppqf`).
 - Acquire data with typically 2-4 scans per increment and 256-512 increments in the indirect dimension.
 - Process the 2D data to generate a symmetrical spectrum showing correlations between coupled protons.[18][19]
- 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
 - Use a standard gradient-enhanced, sensitivity-improved HSQC pulse program (e.g., `hsqcedetgpsisp2.2`). This experiment can also provide editing to distinguish between CH , CH_2 , and CH_3 groups.
 - The experiment is optimized for one-bond C-H coupling (~145 Hz).
 - Acquire data with typically 2-8 scans per increment.
 - Process the data to generate a 2D spectrum where each peak correlates a proton signal (F2 axis) with its directly attached carbon (F1 axis).[20][21]
- 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
 - Use a standard gradient-enhanced HMBC pulse program (e.g., `hmbcgplpndqf`).
 - The experiment is optimized for long-range C-H couplings, typically set to 8 Hz to observe 2- and 3-bond correlations.
 - Acquire data with typically 4-16 scans per increment.
 - Process the data to generate a 2D spectrum correlating protons with carbons that are 2 or 3 bonds away. This is crucial for connecting different spin systems.[19][21]

Part 3: Data Interpretation & Structure Elucidation

The power of this technique lies in integrating the information from all experiments to piece together the molecular puzzle.

A Step-by-Step Interpretation Strategy:

- Analyze the ^1H NMR: Count the number of signals, use integration to determine the relative number of protons in each environment, and analyze the splitting patterns (multiplicity) to infer neighboring protons.
- Analyze the ^{13}C NMR: Count the number of carbon signals to confirm the carbon backbone. Use the chemical shifts to identify the carbonyl, the carbons adjacent to the sulfone, and other key carbons.
- Use the HSQC Spectrum: Correlate every proton signal (except the acidic COOH proton) to its directly attached carbon. This definitively links the ^1H and ^{13}C data, assigning carbons to their specific protons.
- Trace Connections with the COSY Spectrum: Start with a well-resolved signal in the ^1H spectrum and use the COSY cross-peaks to "walk" along the proton-proton coupling network. For example, a cross-peak between H-4 and the H-3/H-5 protons confirms their adjacency.
- Assemble the Skeleton with the HMBC Spectrum: This is the key experiment for connecting molecular fragments that are not directly connected by proton-proton coupling. Look for correlations from the carbonyl carbon to nearby protons (like H-4, H-3, H-5) and from protons across the sulfone group.

Visualizing Key NMR Correlations

The diagram below illustrates the most important correlations used to assemble the **1,1-dioxothiane-4-carboxylic acid** core structure.

Caption: Key 2D NMR correlations for structure confirmation.

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